3-Ethyl-1-methylimidazolidine-2,4-dione
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Overview
Description
3-Ethyl-1-methylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.156 g/mol . This compound is part of the imidazolidinedione family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinedione derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
3-Ethyl-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby affecting cellular processes such as protein degradation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1,3-thiazolidine-2,4-dione
- 3-Ethyl-1-phenyl-imidazolidine-2,4-dione
- 3-Ethyl-1-methyl-3-phenylazetidine-2,4-dione
Uniqueness
3-Ethyl-1-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
71300-02-2 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-ethyl-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3 |
InChI Key |
VFJNVGKMKGPHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CN(C1=O)C |
Origin of Product |
United States |
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